6-ヒドロキシエトドラク

概要

説明

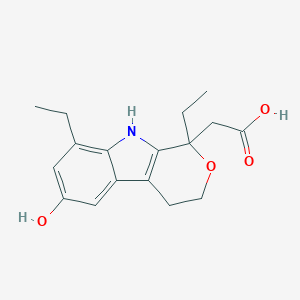

6-ヒドロキシエトドラクは、非ステロイド性抗炎症薬 (NSAID) のエトドラクの代謝産物です。 この化合物は、化学式 C₁₇H₂₁NO₄ を持ち、抗炎症作用で知られています .

2. 製法

合成ルートと反応条件: 6-ヒドロキシエトドラクの合成は、通常、エトドラクのヒドロキシル化を伴います。 このプロセスは、エトドラクの調製から始まり、エトドラクは、濃縮された無機酸の存在下で、7-エチル-トリプトフォルとメチル3-オキソペンタノエートを反応させることで合成されます . ヒドロキシル化ステップでは、インドール環の6位にヒドロキシル基が導入され、6-ヒドロキシエトドラクが生成されます .

工業生産方法: 6-ヒドロキシエトドラクの工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。 これには、化合物の効率的な生産を保証するために、収率が高く、費用対効果の高い方法を使用することが含まれます .

科学的研究の応用

6-Hydroxyetodolac has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways and reaction mechanisms.

Biology: Investigated for its role in biological systems, particularly in the metabolism of NSAIDs.

Medicine: Studied for its potential therapeutic effects and as a biomarker for monitoring drug metabolism.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

作用機序

6-ヒドロキシエトドラクの作用機序は、母体化合物であるエトドラクと同様です。 炎症を媒介するプロスタグランジンの合成を減少させる、シクロオキシゲナーゼ (COX) という酵素を阻害することで作用を発揮します . この阻害により、炎症、痛み、発熱が軽減されます . この化合物は、COX-1よりもCOX-2に対してより選択的であり、これは抗炎症作用に貢献しています .

類似化合物:

エトドラク: 母体化合物、抗炎症作用を有するNSAIDでもあります.

6-ヒドロキシインドール: 6位にヒドロキシル基を持つ別のインドール誘導体.

インドメタシン: 作用機序が類似した別のNSAID.

独自性: 6-ヒドロキシエトドラクは、6位での特異的なヒドロキシル化により、代謝特性と薬物動態特性に影響を与え、ユニークです。 このヒドロキシル化は、化合物の溶解性、バイオアベイラビリティ、生物学的標的との相互作用に影響を与える可能性があります .

生化学分析

Biochemical Properties

6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .

Cellular Effects

The cellular effects of 6-Hydroxyetodolac are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.

Molecular Mechanism

It is known that etodolac, the parent compound of 6-Hydroxyetodolac, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that 6-Hydroxyetodolac may have similar effects.

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyetodolac typically involves the hydroxylation of etodolac. The process begins with the preparation of etodolac, which is synthesized by reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid . The hydroxylation step introduces a hydroxyl group at the 6th position of the indole ring, forming 6-Hydroxyetodolac .

Industrial Production Methods: Industrial production of 6-Hydroxyetodolac follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding and cost-effective methods to ensure the efficient production of the compound .

化学反応の分析

反応の種類: 6-ヒドロキシエトドラクは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。

還元: 化合物は還元されて、ヒドロキシル基を除去することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。

置換: ハロゲン化は、塩化チオニル (SOCl₂) や三臭化リン (PBr₃) などの試薬を使用して達成することができます.

生成される主な生成物:

酸化: ケトンまたはアルデヒドの形成。

還元: 脱ヒドロキシル化誘導体の形成。

置換: ハロゲン化またはアルキル化誘導体の形成.

4. 科学研究への応用

6-ヒドロキシエトドラクは、いくつかの科学研究に応用されています。

類似化合物との比較

Etodolac: The parent compound, also an NSAID with anti-inflammatory properties.

6-Hydroxyindole: Another indole derivative with a hydroxyl group at the 6th position.

Indomethacin: Another NSAID with a similar mechanism of action.

Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .

生物活性

6-Hydroxyetodolac is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its anti-inflammatory and analgesic properties. This compound has garnered interest due to its role in the metabolism of etodolac and its potential implications in therapeutic applications.

- Chemical Formula : C₁₇H₂₁NO₄

- CAS Number : 101901-06-8

6-Hydroxyetodolac is characterized by a hydroxyl group at the sixth position, which differentiates it from its parent compound etodolac. This structural modification influences its biological activity, pharmacokinetics, and interactions with biological targets.

Target and Mode of Action

Similar to etodolac, 6-hydroxyetodolac exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation. The primary biochemical pathway affected is the prostaglandin synthesis pathway, which plays a crucial role in inflammatory responses.

Pharmacokinetics

The pharmacokinetics of 6-hydroxyetodolac are comparable to those of etodolac. After oral administration, etodolac undergoes extensive metabolism, with 6-hydroxyetodolac being one of the major metabolites detected in human urine .

Cellular Effects

Research indicates that while 6-hydroxyetodolac is involved in various cellular processes, its specific cellular effects are not fully elucidated. Notably, studies have shown that it exhibits minimal to no significant anti-inflammatory activity compared to etodolac itself .

Metabolism Studies

In vitro studies have demonstrated that 6-hydroxyetodolac is formed through hydroxylation during the metabolism of etodolac. A study utilizing human hepatic cell lines identified several metabolites of etodolac, including 6-hydroxyetodolac. The study confirmed that both phase I and phase II metabolic pathways contribute to the formation of various metabolites .

Anti-Inflammatory Activity

A significant body of research has evaluated the anti-inflammatory activity of 6-hydroxyetodolac. In a rat adjuvant edema model, neither 6-hydroxyetodolac nor other tested metabolites exhibited substantial anti-inflammatory effects. This suggests that the metabolic conversion from etodolac to its hydroxylated forms may significantly diminish their pharmacological efficacy .

Diagnostic Implications

Interestingly, 6-hydroxyetodolac has been reported to induce false-positive reactions in diazo diagnostic tests for bilirubin in urine. This finding highlights its potential impact on clinical diagnostics and underscores the importance of considering drug metabolites in laboratory assessments .

Comparative Analysis with Related Compounds

| Compound | Chemical Structure | Primary Action | Anti-Inflammatory Activity |

|---|---|---|---|

| Etodolac | C₁₇H₂₁NO₄ | COX inhibitor | Significant |

| 6-Hydroxyetodolac | C₁₇H₂₁NO₄ | COX inhibitor | Minimal |

| Indomethacin | C₁₆H₁₅ClN₂O₄S | COX inhibitor | Significant |

This table illustrates the differences in biological activity between etodolac and its metabolite 6-hydroxyetodolac, emphasizing the reduced efficacy of the latter.

特性

IUPAC Name |

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWDDBALZVXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101901-06-8 | |

| Record name | 6-Hydroxyetodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?

A1: 6-Hydroxyetodolac is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with 6-hydroxyetodolac being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []

Q2: Does 6-hydroxyetodolac possess any significant anti-inflammatory activity?

A2: Research suggests that 6-hydroxyetodolac, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to 6-hydroxyetodolac, and other metabolites, significantly reduces its pharmacological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。